3-Amino-5-fluoropyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

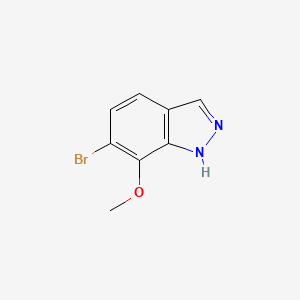

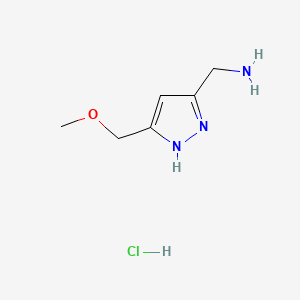

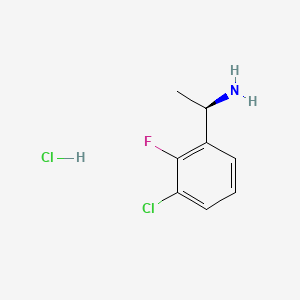

“3-Amino-5-fluoropyridine-2-carbonitrile” is an important intermediate mainly used in medicine and organic synthesis . It is also known by registry numbers ZINC000072265860 .

Molecular Structure Analysis

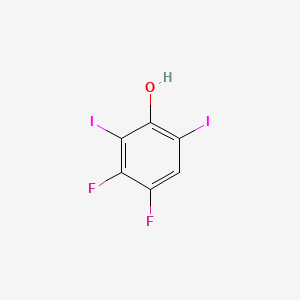

The molecular formula of “this compound” is C6H4FN3 . The InChI code is 1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 .Applications De Recherche Scientifique

Synthèse chimique

“3-Amino-5-fluoropyridine-2-carbonitrile” est un réactif clé utilisé dans la préparation de divers composés chimiques . Sa structure unique lui permet de participer à une variété de réactions chimiques, ce qui en fait un outil précieux dans le domaine de la synthèse chimique.

Recherche pharmaceutique

Ce composé a été utilisé dans le développement d'inhibiteurs non peptidiques de l'entrée du virus de la rougeole . Cela suggère qu'il pourrait avoir des applications potentielles dans le développement de médicaments antiviraux.

Applications agricoles

Les pyridines fluorées, telles que “this compound”, ont été utilisées comme matières premières pour la synthèse de certains herbicides et insecticides . Cela suggère qu'il pourrait avoir des applications potentielles en agriculture.

Recherche sur la sécurité et la manipulation

La recherche sur la sécurité et la manipulation de “this compound” est également un aspect important de ses applications scientifiques. Comprendre ses mentions de danger et ses mesures de précaution est crucial pour son utilisation en toute sécurité dans divers domaines .

Analyse Biochimique

Biochemical Properties

3-Amino-5-fluoropyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting or modulating their activity. For instance, this compound can interact with enzymes involved in nucleotide synthesis, affecting the overall metabolic pathways. Additionally, its fluorine atom can participate in halogen bonding, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. The amino group of this compound can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atom can engage in halogen bonding, further stabilizing the interaction with target biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context. Moreover, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways. The extent of these effects may vary depending on the specific experimental conditions and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound can modulate biochemical pathways and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in nucleotide synthesis and other biochemical pathways. Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation of specific metabolites. These effects on metabolic pathways can have downstream consequences on cellular function and overall physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can interact with binding proteins that regulate its localization and distribution. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further influence the localization and activity of this compound. These factors collectively determine the compound’s subcellular distribution and its effects on cellular function .

Propriétés

IUPAC Name |

3-amino-5-fluoropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVUOJDYRBJEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744347 |

Source

|

| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374115-60-2 |

Source

|

| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)